

Application Notes and Protocols for NMS-03597812 (NMS-812) in Leukemia Research

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | NMS-P953 | |
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Audience: Researchers, scientists, and drug development professionals.

Topic: Application of NMS-03597812 in Leukemia Research

Disclaimer: The compound "NMS-P953" did not yield specific results in public research databases. The information provided herein pertains to NMS-03597812, also known as NMS-812, a compound developed by Nerviano Medical Sciences with a similar nomenclature and relevance to leukemia research. It is presumed that "NMS-P953" is a likely misnomer for NMS-03597812.

Introduction

NMS-03597812 is a novel, orally bioavailable, potent, and ATP-competitive dual inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) and General Control Nonderepressible 2 (GCN2).[1][2][3] Both PERK and GCN2 are crucial kinases in the Integrated Stress Response (ISR), a cellular signaling network that allows cancer cells to adapt to and survive under stressful conditions such as nutrient deprivation, hypoxia, and high protein synthesis load, which are common in the tumor microenvironment.[2][4][5]

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy where the ISR pathway is often exploited by cancer cells for survival and proliferation.[5][6] By inhibiting PERK and GCN2, NMS-03597812 disrupts the adaptive mechanisms of leukemia cells, leading to the accumulation of unresolved cellular stress and subsequent apoptosis.[1][7] This makes NMS-03597812 a promising therapeutic agent for leukemia, particularly in relapsed/refractory



settings and in patient populations with mutations like TP53, which are associated with poor prognosis.[8][9] Currently, NMS-03597812 is under investigation in a Phase Ia/Ib clinical trial for adult patients with relapsed/refractory AML.[9][10]

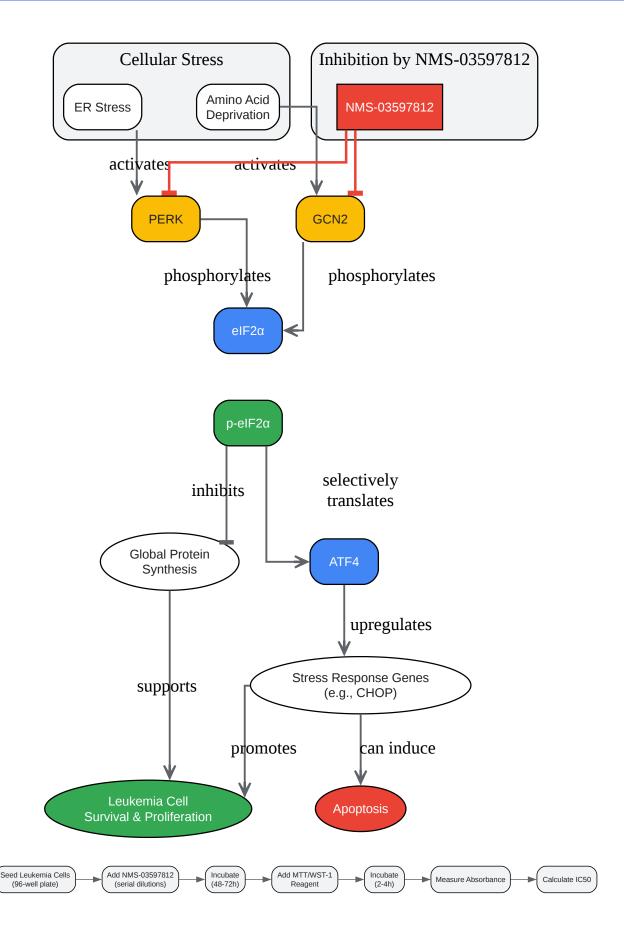
Mechanism of Action and Signaling Pathway

NMS-03597812 exerts its anti-leukemic effects by inhibiting the PERK and GCN2 kinases, key components of the Integrated Stress Response.

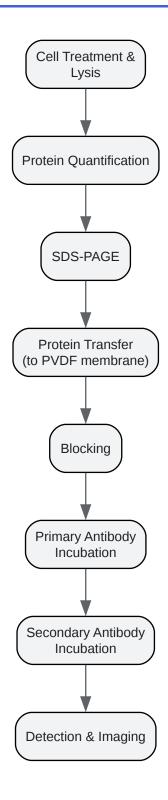
- PERK Inhibition: Under conditions of endoplasmic reticulum (ER) stress (e.g., accumulation of unfolded proteins), PERK is activated. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis, alleviating the stress on the ER. However, this also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates genes involved in stress adaptation and survival. Inhibition of PERK by NMS-03597812 prevents the phosphorylation of eIF2α, restoring protein synthesis and preventing the adaptive response, leading to overwhelming ER stress and apoptosis.
- GCN2 Inhibition: GCN2 is activated by amino acid deprivation. Similar to PERK, activated GCN2 phosphorylates eIF2α, leading to the activation of ATF4 and the subsequent adaptive response. In some cancer cells, inhibition of PERK can lead to a compensatory activation of GCN2. As a dual inhibitor, NMS-03597812 blocks this escape mechanism, resulting in a more robust and sustained inhibition of the ISR.[1][11]

The downstream effects of PERK/GCN2 inhibition include the downregulation of pro-survival proteins and the induction of pro-apoptotic pathways.[1]









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